molecular formula C20H17N5O3 B2806122 18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile CAS No. 685107-18-0

18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile

Cat. No.: B2806122
CAS No.: 685107-18-0
M. Wt: 375.388
InChI Key: YVPPUASARLJLNQ-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through a series of reactions such as cyclization, condensation, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Mechanism of Action

The mechanism of action of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile can be compared to other similar compounds, such as:

Properties

IUPAC Name

18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-17-5-11-3-4-24-15(13(11)6-18(17)28-2)7-16-14(20(24)26)10-22-19-12(8-21)9-23-25(16)19/h5-6,9-10,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPUASARLJLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=C(C=NN45)C#N)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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